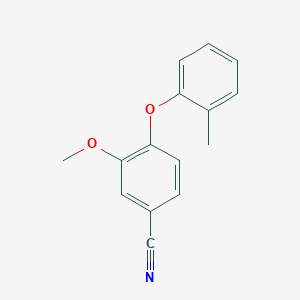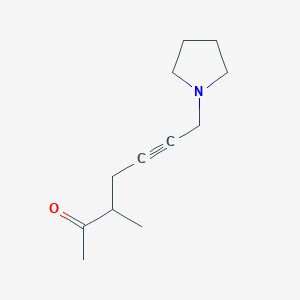
Pongachalcone II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-hydroxylonchocarpin is a naturally occurring chalcone, a type of flavonoid, isolated from the roots of Lonchocarpus species . Chalcones are known for their diverse biological activities, and 3-methoxy-4-hydroxylonchocarpin is no exception. This compound has garnered attention due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-hydroxylonchocarpin typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenones and corresponding aldehydes under basic conditions. For instance, the condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone in the presence of sodium methoxide in methanol and tetrahydrofuran (THF) can yield 3-methoxy-4-hydroxylonchocarpin .
Industrial Production Methods: While specific industrial production methods for 3-methoxy-4-hydroxylonchocarpin are not well-documented, the general approach would involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Investigated for its role in inhibiting electron transport in biological systems.
Medicine: Studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Industry: Potential use in developing pharmaceuticals and agrochemicals due to its bioactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-4-hydroxylonchocarpin involves its interaction with various molecular targets and pathways:
Electron Transport Inhibition: Acts as an inhibitor of electron transport at NADH (ubiquinone oxidoreductase) activity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: Suppresses the production of nitric oxide (NO) and other inflammatory mediators.
Comparison with Similar Compounds
4-Hydroxylonchocarpin: Another chalcone with similar biological activities.
Licochalcone A: Known for its significant antitumor activity.
2,4-Dimethoxy-4’-butoxychalcone: Exhibits outstanding antimalarial activity.
Uniqueness: 3-Methoxy-4-hydroxylonchocarpin stands out due to its specific inhibition of electron transport and its diverse range of biological activities. Its unique combination of methoxy and hydroxyl groups contributes to its distinct chemical reactivity and bioactivity profile.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |
InChI Key |
WNUBZQVPFKTBOZ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



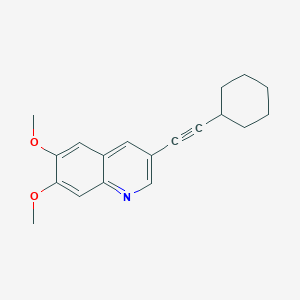
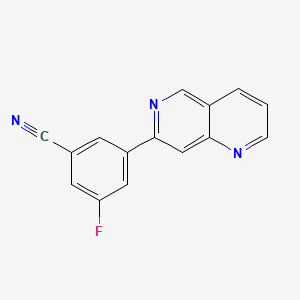


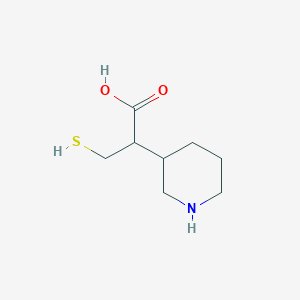
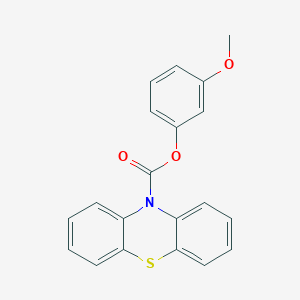
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)


